![molecular formula C25H28N2O3 B361939 2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886163-50-4](/img/structure/B361939.png)
2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has a chromeno group, which is a fused ring structure found in many natural products. The presence of the dimethylamino propyl group suggests that the compound might have basic properties .
Applications De Recherche Scientifique
Anticancer Activity
This compound shows promise in the field of oncology due to its structural similarity to known anticancer agents. The dimethylamino propyl group could interact with cellular targets, potentially inhibiting cancer cell growth. Research indicates that similar structures have been effective against hepatomas Hep G2 Cell line , suggesting that this compound may also possess anticancer properties.
Biological Activity of Indole Derivatives
The indole moiety present in the compound is a significant structure in medicinal chemistry. Indole derivatives are known for a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This compound could be a valuable addition to the library of indole-based biological agents.
Antitumor Agents
Compounds with similar structures have been optimized for potency against human cancer cell lines . The presence of the dimethylamino propyl group attached to an indolin-2-one structure could contribute to the development of new antitumor agents.
Chemical Synthesis and Catalysis
The compound’s structure suggests potential use in chemical synthesis and catalysis. It could act as a ligand in coupling reactions such as Suzuki-Miyaura cross-coupling and Heck reactions, which are pivotal in the synthesis of complex organic molecules .
Mécanisme D'action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives interact with their targets, leading to a variety of biological responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The compound has shown potent antitumor activity. In a study, it was found to be more active than Sunitinib, a known multitargeted receptor tyrosine kinase inhibitor, against all five tested cancer cell lines .
Propriétés
IUPAC Name |
2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-15-7-9-18(10-8-15)22-21-23(28)19-13-16(2)17(3)14-20(19)30-24(21)25(29)27(22)12-6-11-26(4)5/h7-10,13-14,22H,6,11-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGOUOWZRDRLNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

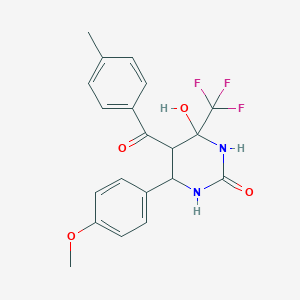
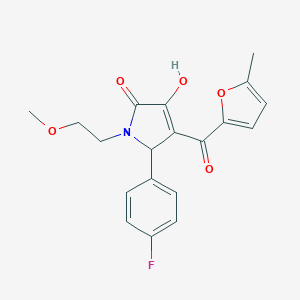
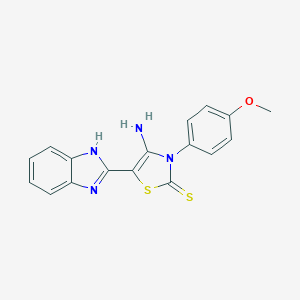
![(2Z)-2-(3-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B361870.png)

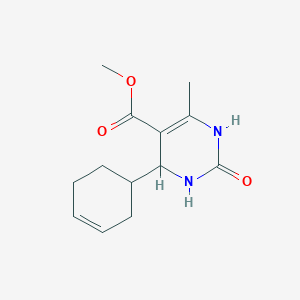

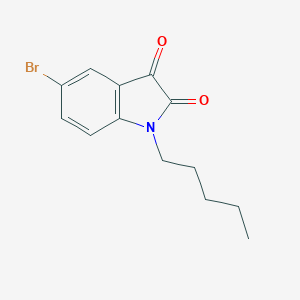
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361886.png)
![7-Methyl-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361888.png)
![1-[4-(Allyloxy)phenyl]-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361890.png)
![2,4,5-trichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B361894.png)
![3-(4-Chlorophenyl)-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazole](/img/structure/B361896.png)
![Ethyl 4-{[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B361899.png)